Cas no 105377-76-2 (5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-,(2R,6R,7R)-)

5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-,(2R,6R,7R)- structure
105377-76-2 structure
Productnaam:5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-,(2R,6R,7R)-
CAS-nummer:105377-76-2
MF:C20H18O6
MW:354.353326320648
CID:189406
PubChem ID:184476

5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-,(2R,6R,7R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-,(2R,6R,7R)-
    • (2R)-2,3,6,7-Tetrahydro-4,6α-dihydroxy-7β-(4-hydroxyphenyl)-2β-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one
    • 5H-Furo[3,2-g][1]benzopyran-5-one,2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-me...
    • (2R,6R,7R)-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one
    • 105377-76-2
    • Shuterol
    • DTXSID90909477
    • (2R)-2,3,6,7-Tetrahydro-4,6alpha-dihydroxy-7beta-(4-hydroxyphenyl)-2beta-(1-methylethenyl)-5H-furo[3,2-g][1]be
    • 4,6-Dihydroxy-7-(4-hydroxyphenyl)-2-(prop-1-en-2-yl)-2,3,6,7-tetrahydro-5H-furo[3,2-g][1]benzopyran-5-one
    • 5H-Furo(3,2-g)(1)benzopyran-5-one, 2,3,6,7-tetrahydro-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-(1-methylethenyl)-, (2R-(2alpha,6beta,7alpha))-
    • Inchi: InChI=1S/C20H18O6/c1-9(2)13-7-12-14(25-13)8-15-16(17(12)22)18(23)19(24)20(26-15)10-3-5-11(21)6-4-10/h3-6,8,13,19-22,24H,1,7H2,2H3
    • InChI-sleutel: SSLFFCGTMHUDHS-UHFFFAOYSA-N
    • LACHT: OC1C=CC(C2OC3C=C4OC(C(=C)C)CC4=C(O)C=3C(=O)C2O)=CC=1

Berekende eigenschappen

  • Exacte massa: 354.110338
  • Monoisotopische massa: 354.110338
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 2
  • Complexiteit: 569
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 96.2
  • XLogP3: 3.5

Experimentele eigenschappen

  • Dichtheid: 1.431
  • Kookpunt: 642.2°C at 760 mmHg
  • Vlampunt: 234.9°C
  • Brekindex: 1.67

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd